molecular formula C11H19N3O4 B2760042 1-Azido-3,6,9,12-tetraoxapentadec-14-yne CAS No. 1192590-91-2

1-Azido-3,6,9,12-tetraoxapentadec-14-yne

Cat. No. B2760042
CAS RN: 1192590-91-2
M. Wt: 257.29
InChI Key: FDQQZUZMUONMHN-UHFFFAOYSA-N
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Description

1-Azido-3,6,9,12-tetraoxapentadec-14-yne is a chemical compound with the molecular formula C11H19N3O4 . It has an average mass of 257.286 Da and a monoisotopic mass of 257.137543 Da . This compound is also known by other names such as Azido-PEG4-propargyl and propargyl-PEG4-azide .


Molecular Structure Analysis

The molecular structure of 1-Azido-3,6,9,12-tetraoxapentadec-14-yne consists of an azido group (N3), a propargyl group (C3H3), and a polyethylene glycol-like chain (O4) .


Chemical Reactions Analysis

While specific chemical reactions involving 1-Azido-3,6,9,12-tetraoxapentadec-14-yne are not available, azides are generally known to participate in click reactions, a type of chemical reaction used in bioconjugation .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of 1-Azido-3,6,9,12-tetraoxapentadec-14-yne are biomolecules such as antibodies, proteins, and peptides that contain carboxylic acid . These biomolecules play crucial roles in various biological processes, including immune response, signal transduction, and enzymatic reactions.

Mode of Action

1-Azido-3,6,9,12-tetraoxapentadec-14-yne is an acetylene-containing reagent with a polyethylene glycol (PEG) spacer and azide functionality . The compound interacts with its targets through a process known as “click chemistry”, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction results in the covalent attachment of the compound to the target biomolecule, thereby modifying its properties .

Pharmacokinetics

Its peg spacer is known to enhance water solubility , which could potentially improve its absorption and distribution within the body

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Azido-3,6,9,12-tetraoxapentadec-14-yne. For instance, the efficiency of the CuAAC reaction can be affected by factors such as temperature, pH, and the presence of copper ions . Additionally, the stability of the compound may be influenced by storage conditions, such as temperature and exposure to light.

properties

IUPAC Name

3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]prop-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O4/c1-2-4-15-6-8-17-10-11-18-9-7-16-5-3-13-14-12/h1H,3-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQQZUZMUONMHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azido-3,6,9,12-tetraoxapentadec-14-yne

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